molecular formula C8H17N B3015257 5-Cyclopropylpentan-1-amine CAS No. 1495469-10-7

5-Cyclopropylpentan-1-amine

Cat. No.: B3015257
CAS No.: 1495469-10-7
M. Wt: 127.231
InChI Key: OXAXYMIJZFAHQX-UHFFFAOYSA-N
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Description

5-Cyclopropylpentan-1-amine: is an organic compound with the molecular formula C8H17N It is characterized by a cyclopropyl group attached to the fifth carbon of a pentane chain, which terminates in an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpentan-1-amine can be achieved through several methods:

    Alkylation of Ammonia: One common method involves the alkylation of ammonia with 5-cyclopropylpentyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution.

    Reductive Amination: Another method involves the reductive amination of 5-cyclopropylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Cyclopropylpentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry: 5-Cyclopropylpentan-1-amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropyl-containing amines on biological systems. It can serve as a model compound to investigate the interactions of amines with enzymes and receptors.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which 5-Cyclopropylpentan-1-amine exerts its effects depends on its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group may influence the binding affinity and specificity of the compound, leading to unique biological activities. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group directly attached to the amine.

    Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine.

    Cyclopropylbutan-1-amine: Similar structure but with a shorter carbon chain.

Uniqueness: 5-Cyclopropylpentan-1-amine is unique due to the specific positioning of the cyclopropyl group on the pentane chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cyclopropyl-containing amines and may confer distinct properties in various applications.

Properties

IUPAC Name

5-cyclopropylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAXYMIJZFAHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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